molecular formula C15H14N4O B2997202 4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2097872-66-5

4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B2997202
CAS No.: 2097872-66-5
M. Wt: 266.304
InChI Key: JSDVUICNFOJLHA-UHFFFAOYSA-N
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Description

4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a novel heterocyclic compound designed for advanced pharmacological research, featuring a unique molecular architecture that combines a pyrazolo[1,5-a]pyrazine core fused with a 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine system. This specific scaffold is of significant interest in medicinal chemistry due to the known biological activity of its constituent parts. The pyrazolo[1,5-a]pyrazine moiety is an emerging fluorophore and privileged structure in drug discovery, with derivatives demonstrating a wide range of enzymatic inhibitory and anticancer activities . Furthermore, the benzo[f][1,4]oxazepine component is a key structural feature found in compounds investigated for targeting various biological pathways. The fusion of these two heterocyclic systems into a single, complex molecule creates a promising chemical probe for investigating new mechanisms of action. Its primary research value lies in its potential as a scaffold for the development of kinase inhibitors, given that related pyrazolo-pyrimidine and pyrazolo-triazine derivatives have shown potent activity against key oncogenic kinases such as AKT2 and Bruton's Tyrosine Kinase (BTK) in computational and preclinical studies . Researchers can utilize this compound as a high-quality building block for synthesizing more complex derivatives, as a reference standard in analytical studies, or as a core structure in high-throughput screening campaigns to identify new therapeutic candidates for diseases like cancer and neurological disorders. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

4-pyrazolo[1,5-a]pyrazin-4-yl-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-2-4-14-12(3-1)11-18(9-10-20-14)15-13-5-6-17-19(13)8-7-16-15/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDVUICNFOJLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrazine core. This can be achieved through a palladium-catalyzed carbonylation reaction of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure[_{{{CITATION{{{1{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a ...](https://link.springer.com/article/10.1007/s10593-020-02849-4). The resulting intermediates are then converted to amidoximes and amidines[{{{CITATION{{{_1{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5-a ....

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:

  • Oxidation: : Converting functional groups to more oxidized forms.

  • Reduction: : Reducing functional groups to less oxidized forms.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups that can be further modified or used in subsequent reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new pharmaceuticals, agrochemicals, and materials.

Biology

In biological research, 4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can make it useful in the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine exerts its effects depends on its specific molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogues within the Benzooxazepine Family

a. Ethyl 4-(5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepin-1-yl)benzoate (12c)
  • Structure : Combines benzo[f][1,4]oxazepine with a pyrazolo[1,5-d]pyrimidine substituent.
  • Molecular Formula : C₂₀H₁₉N₂O₃
  • Molecular Weight : 335.14 g/mol
  • Key Data : Synthesized via coupling reactions (33% yield), characterized by HR-MS and NMR .
b. 4-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)-7-fluoro-tetrahydrobenzo[f][1,4]oxazepine
  • Structure : Features a sulfonyl-pyrazole substituent on the benzooxazepine core.
  • Key Data : The fluorine atom and sulfonyl group enhance electronegativity and metabolic stability compared to the target compound .

Thiazepine Analogues

5-Substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines
  • Structure : Replaces the oxygen in oxazepine with sulfur.
  • Molecular Formula : C₁₀H₁₃NS (e.g., 5-ethyl derivative)
  • Key Data : Thiazepines exhibit higher lipophilicity (logP ~2.5–3.0) compared to oxazepines (logP ~1.8–2.2), influencing membrane permeability .
  • Comparison : The target compound’s oxygen atom may reduce toxicity and improve solubility compared to sulfur-containing analogs.

Pyrazolo[1,5-a]pyrazine Derivatives

a. N-(2,4-Dichlorophenyl)-5-(4-methoxybenzyl)-4-oxo-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide
  • Structure : Includes a carboxamide substituent and methoxybenzyl group.
  • Molecular Formula : C₂₂H₂₁Cl₂N₅O₃
  • Key Data : ROS1 kinase inhibitor (IC₅₀ < 100 nM) with improved selectivity due to the carboxamide group .
b. Substituted 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazine JAK Inhibitors
  • Structure : Similar pyrazolo-pyrazine core but lacks the benzooxazepine ring.
  • Key Data : Demonstrated JAK2 inhibition (IC₅₀ ~10–50 nM) in preclinical studies .
  • Comparison : The benzooxazepine in the target compound could modulate pharmacokinetics, such as half-life and tissue distribution.

Pyrazolo[1,5-a]pyrimidine Derivatives

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • Structure : Pyrazolo-pyrimidine core with halogen substituents.
  • Molecular Formula : C₂₀H₁₂Cl₂F₄N₃
  • Key Data: Antitrypanosomal activity (EC₅₀ ~1.2 µM) attributed to the trifluoromethyl group .
  • Comparison : The pyrazine ring in the target compound may offer different hydrogen-bonding interactions compared to pyrimidine.

Biological Activity

The compound 4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a member of the pyrazolo and oxazepine family of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O
  • SMILES Notation : Cc1cc2ncnc1c2C(=O)NCCNCCN

Biological Activity Overview

The biological activity of This compound has been studied in various contexts. Key areas of research include:

  • Anticancer Activity
    • Recent studies have indicated that compounds with pyrazolo and oxazepine moieties exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results against breast cancer cell lines (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis induction via caspase activation .
    • A focused library of analogues derived from similar scaffolds has demonstrated low cytotoxicity while maintaining substantial antitumor activity against Mycobacterium tuberculosis and other cancer cell lines .
  • Antimicrobial Properties
    • Research into related pyrazole derivatives has revealed effective antimicrobial activities against various bacterial strains. Compounds with structural similarities to our target compound have shown inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Psychopharmacological Effects
    • The oxazepine component in the structure suggests potential psychopharmacological applications. Compounds in this class have been linked to anxiolytic and sedative effects in preclinical models .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through caspase cascades (caspase 3/7 and caspase 9) leading to increased cell death .
  • Inhibition of Key Enzymes : Pyrazole derivatives are known to inhibit critical enzymes involved in tumor progression and inflammation. For example, they may target BRAF(V600E), EGFR, and telomerase pathways .

Case Studies

Several studies highlight the biological activity of related compounds:

StudyCompoundActivityFindings
Pyrazolo[4,3-e][1,2,4]triazinesAnticancerStronger cytotoxicity than cisplatin in breast cancer cells
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneAntitubercularEffective against Mycobacterium tuberculosis with low cytotoxicity
Various pyrazole derivativesAntimicrobialSignificant inhibition against E. coli and S. aureus

Q & A

Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrazine derivatives?

A multi-step approach is typically employed. For example, solvent thermal decomposition can generate intermediates like 4-chloropyrazolo[1,5-a]pyrazine, which undergoes further functionalization (methylation, bromination, or nitration) to introduce substituents. Subsequent coupling with tetrahydrobenzooxazepine precursors via nucleophilic substitution or cross-coupling reactions yields the target compound. Key steps include purification via column chromatography and characterization using 1^1H/13^{13}C NMR and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

1^1H and 13^{13}C NMR are indispensable for confirming the molecular framework and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups. For crystalline derivatives, X-ray diffraction (XRD) resolves absolute stereochemistry, as demonstrated in studies of related benzodiazepine analogs .

Q. How can researchers introduce functional groups at position 7 of the pyrazolo[1,5-a]pyrazine core?

Functionalization at position 7 often involves reactions with electrophilic reagents. For instance, nitration or bromination under controlled conditions (e.g., using HNO3_3/H2_2SO4_4 or Br2_2 in acetic acid) selectively modifies this position. Silylformamidine-mediated formylation is another advanced method to install aldehyde groups, enabling further derivatization .

Q. What purification methods are effective for isolating this compound?

Standard techniques include recrystallization (e.g., from hexane or ethyl acetate) and column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane). High-performance liquid chromatography (HPLC) is recommended for isolating enantiomers or resolving closely related impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to control regioselectivity in pyrazolo[1,5-a]pyrazine substitutions?

Regioselectivity is influenced by solvent polarity, temperature, and catalyst choice. For example, bromination in polar aprotic solvents (e.g., DMF) at 0–5°C favors position 3 over 7 due to steric and electronic effects. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies resolve discrepancies between calculated and experimental NMR data?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Use temperature-variable NMR to detect conformational exchanges. Compare experimental data with density functional theory (DFT)-calculated chemical shifts, adjusting for solvent dielectric constants in the computational model .

Q. How does X-ray crystallography confirm the stereochemistry of fused heterocycles?

Single-crystal XRD provides bond lengths, angles, and torsion angles, critical for assigning stereochemistry. For example, in related tetrahydrobenzooxazepines, XRD revealed a boat conformation for the seven-membered ring and hydrogen-bonding networks stabilizing the crystal lattice .

Q. What methods enable regioselective functionalization of the tetrahydrobenzooxazepine moiety?

Directed ortho-metalation (DoM) using lithium amides or palladium-catalyzed C–H activation can selectively modify the benzooxazepine ring. Protecting group strategies (e.g., tert-butoxycarbonyl for amines) prevent undesired side reactions during functionalization .

Q. How can researchers predict the biological activity of derivatives using computational tools?

Quantitative structure-activity relationship (QSAR) models correlate substituent properties (e.g., logP, polar surface area) with bioactivity. Molecular docking studies against target proteins (e.g., kinases or GPCRs) identify potential binding modes. Validate predictions with in vitro assays, such as enzyme inhibition or cell viability tests .

Q. What synthetic routes address low yields in coupling pyrazolo[1,5-a]pyrazine with benzooxazepine?

Optimize coupling reactions (e.g., Buchwald-Hartwig amination or Ullmann coupling) using palladium catalysts (Xantphos/Pd2_2(dba)3_3) and microwave-assisted heating to accelerate kinetics. Monitor reaction progress via LC-MS to minimize side-product formation .

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